Capecitabine-d11
Capecitabine-d11
Brand Name:
Vulcanchem
CAS No.:
1132662-08-8
VCID:
VC0017052
InChI:
InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2
SMILES:
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O
Molecular Formula:
C15H22FN3O6
Molecular Weight:
370.422
Capecitabine-d11
CAS No.: 1132662-08-8
Reference Standards
VCID: VC0017052
Molecular Formula: C15H22FN3O6
Molecular Weight: 370.422
CAS No. | 1132662-08-8 |
---|---|
Product Name | Capecitabine-d11 |
Molecular Formula | C15H22FN3O6 |
Molecular Weight | 370.422 |
IUPAC Name | 1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
Standard InChI | InChI=1S/C15H22FN3O6/c1-3-4-5-6-24-15(23)18-12-9(16)7-19(14(22)17-12)13-11(21)10(20)8(2)25-13/h7-8,10-11,13,20-21H,3-6H2,1-2H3,(H,17,18,22,23)/t8-,10-,11-,13-/m1/s1/i1D3,3D2,4D2,5D2,6D2 |
Standard InChIKey | GAGWJHPBXLXJQN-XSFNBKHLSA-N |
SMILES | CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O |
Synonyms | 5’-Deoxy-5-fluoro-N-[(pentyl-d11-oxy)carbonyl]cytidine; [1-(5-Deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]_x000B_carbamic Acid Pentyl Ester; Capecitibine-d11; Capecytabine-d11; Capiibine-d11; Captabin-d11; Ro 09-1978-d11; Ro 09-1978/0 |
PubChem Compound | 50915978 |
Last Modified | Dec 05 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume